{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine typically involves the reaction of difluoroacetic acid with appropriate precursors. One common method includes the use of difluoroacetic acid, which is introduced at a post-synthesis phase to achieve high product yield and purity . Another method involves the use of acetyl pyrazole as a key intermediate, which undergoes oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and reduce costs. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of succinate dehydrogenase inhibitors.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClF2N3 |
---|---|
Molecular Weight |
239.69 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-14(13-8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H |
InChI Key |
BXZWTDHPJGEJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
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